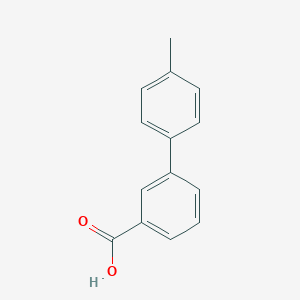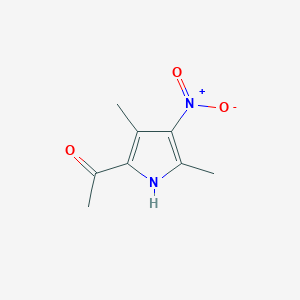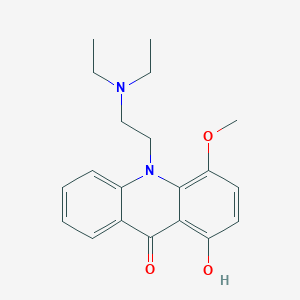
5-(4-Butylphenyl)-1,3-phenylpyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Butylphenyl)-1,3-phenylpyrazoline is a chemical compound that belongs to the class of pyrazolines. This compound has been widely studied for its potential use in scientific research, particularly in the areas of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5-(4-Butylphenyl)-1,3-phenylpyrazoline is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects
5-(4-Butylphenyl)-1,3-phenylpyrazoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in various cell and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Butylphenyl)-1,3-phenylpyrazoline in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further research. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Butylphenyl)-1,3-phenylpyrazoline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the neuroprotective effects of this compound and to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of cancer. Further research is needed to determine the mechanisms underlying its anti-cancer effects and to develop more effective formulations for use in cancer therapy. Additionally, more research is needed to explore the potential use of this compound in other areas, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis method of 5-(4-Butylphenyl)-1,3-phenylpyrazoline involves the reaction between 4-butylbenzaldehyde and 1-phenyl-3-methyl-5-pyrazolone in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 5-(4-Butylphenyl)-1,3-phenylpyrazoline.
Wissenschaftliche Forschungsanwendungen
5-(4-Butylphenyl)-1,3-phenylpyrazoline has been extensively studied for its potential use in scientific research. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
152015-93-5 |
|---|---|
Produktname |
5-(4-Butylphenyl)-1,3-phenylpyrazoline |
Molekularformel |
C25H26N2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H26N2/c1-25(2,3)21-16-14-20(15-17-21)24-18-23(19-10-6-4-7-11-19)26-27(24)22-12-8-5-9-13-22/h4-17,24H,18H2,1-3H3 |
InChI-Schlüssel |
IVEQKIQHNZNLLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
5-(4-BUTYLPHENYL)-1,3-PHENYLPYRAZOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



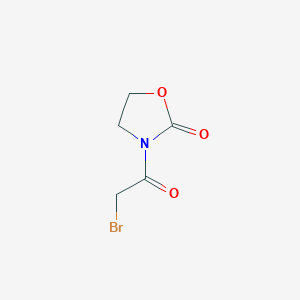

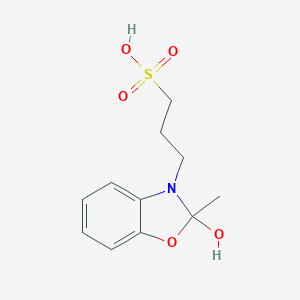
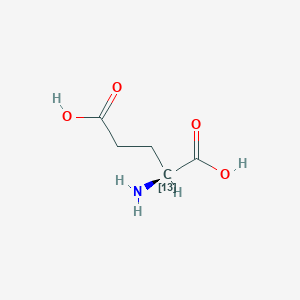

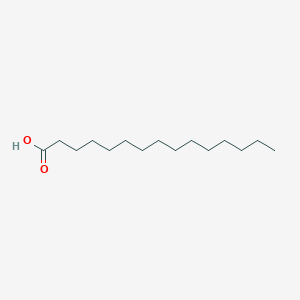
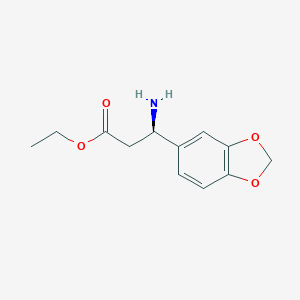


![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
